(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine is a fluorinated organic compound characterized by its unique molecular structure, which includes both trifluoromethyl and fluorophenyl groups. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis, serving as an important building block in various chemical reactions. Its molecular formula is , and it contains six fluorine atoms, contributing to its distinctive properties and reactivity.
The compound can be sourced from specialized chemical suppliers and is often utilized in research laboratories for various applications in organic chemistry and medicinal chemistry. Its synthesis and applications have been documented in scientific literature, indicating its relevance in both academic and industrial contexts.
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine is classified as an amine due to the presence of the amine functional group (-NH2). It belongs to the category of trifluoromethyl compounds, which are known for their unique electronic properties and stability. The compound's stereochemistry is significant, as it exists in a specific chiral form that can influence its biological activity.
The synthesis of (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine typically involves several key steps:
One common synthetic route involves the asymmetric reduction of a ketone precursor using chiral reducing agents. The reaction conditions are optimized to enhance yield and purity, often employing continuous flow reactors for industrial-scale production.
The molecular structure of (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine features a central ethane backbone with trifluoromethyl groups attached to the phenyl ring. The presence of multiple fluorine atoms significantly affects the compound's physical properties.
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine can undergo various chemical reactions:
The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and intracellular interactions. Meanwhile, the fluorophenyl group contributes to binding affinity and specificity towards biological targets.
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine has diverse applications in scientific research:
This compound exemplifies the significance of fluorinated compounds in modern chemistry, highlighting their utility across various scientific disciplines.
Modern synthesis of this chiral trifluoromethylated benzylic amine leverages transition-metal catalysis to establish stereocontrol. Chiral ruthenium- or iridium-based catalysts enable asymmetric reductive amination of the prochiral ketone precursor, 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone. Using ammonia surrogates (e.g., benzylamine) under hydrogen pressure (50–100 atm), enantiomeric excesses (ee) of 90–95% are achieved. Critical to success is the ligand architecture; BINAP-type ligands with electron-withdrawing substituents enhance catalyst stability against decomposition by fluorinated intermediates [3]. Post-reduction, deprotection yields the free (S)-amine. Alternative methods employ asymmetric Henry reactions with chiral salen-Co(II) complexes, though yields rarely exceed 70% [8].
Diastereomeric resolution remains industrially viable despite multi-step workflows. The racemic amine is condensed with (1R)-(−)-camphanic acid chloride to form diastereomeric amides, separated via crystallization or chromatography. Hydrolysis (KOH/EtOH, 60°C) liberates the enantiopure (S)-amine. Alternatively, kinetic resolution using chiral palladium pincer catalysts selectively acetylates the (R)-enantiomer from racemic mixtures, leaving the desired (S)-isomer untouched (ee >99%, 45% yield). This method’s robustness is offset by 50% theoretical yield limitations, though catalyst recycling improves cost efficiency [6] [3].
Incorporating the ortho-trifluoromethyl group leverages radical chemistry to bypass electrophilic limitations. Copper-mediated trifluoromethylation of iodobenzene derivatives using Umemo-to’s Reagent (CF₃SO₂Na) or Togni’s Reagent installs the -CF₃ group regioselectively. Subsequent Friedel-Crafts acylation with trifluoroacetic anhydride forms the ketone precursor. Recent advances use photoredox catalysis (e.g., Ir(ppy)₃) with Langlois’ reagent (CF₃SO₂Na) under visible light, achieving 85% yield at ambient temperature. This method minimizes polyhalogenated byproducts and enhances functional group tolerance [8].
ω-Transaminases (ω-TAs) offer sustainable stereoselective amination. Using Chromobacterium violaceum ω-TA, the prochiral ketone undergoes asymmetric amination with isopropylamine as the amino donor, affording the (S)-amine with 98% ee. Key limitations include substrate inhibition at >50 mM concentrations and equilibrium constraints. In situ product removal (ISPR) via extraction or adsorption shifts equilibrium toward completion. For example, biphasic systems (aqueous/organic) achieve 92% conversion compared to 65% in monophasic setups [3].
Directed evolution addresses native ω-TA limitations with bulky fluorinated substrates. Saturation mutagenesis at residue W58 of Vibrio fluvialis ω-TA enhances the hydrophobic active site, improving catalytic efficiency (kcat/KM) by 20-fold. Computational design (FRESCO) identifies "hotspot" residues for flexibility tuning near the substrate channel. Engineered variants convert 4-(trifluoromethyl)-substituted ketones at 200 mM concentration with 99% ee, meeting industrial throughput demands [3].
Table 1: Biocatalytic Efficiency of Engineered Transaminases
Enzyme Source | Mutation Sites | Substrate Conc. (mM) | ee (%) | kcat/KM (M⁻¹s⁻¹) |
---|---|---|---|---|
Vibrio fluvialis (WT) | None | 50 | 80 | 5.2 |
Vibrio fluvialis (M3) | W58L/F86A | 200 | 99 | 104.8 |
Arthrobacter sp. | L259A/F122Y | 150 | 98 | 89.3 |
Traditional batch reductive amination suffers from exothermicity and mixing inefficiencies. Continuous flow systems with immobilized Pd/C or PtO₂ catalysts in packed-bed reactors enhance heat/mass transfer. Key parameters:
Closed-loop solvent recovery reduces waste. Membrane-assisted solvent separation (e.g., nanofiltration) reclaims >98% of 2-methyl-THF from reaction streams. Homogeneous chiral catalysts (e.g., Ru-TsDPEN) are recovered via aqueous biphasic separation using thermomorphic systems; cooling induces phase separation, returning >95% catalyst to subsequent batches. Life-cycle analysis confirms a 40% reduction in E-factor (kg waste/kg product) versus batch processes [4].
Table 2: Continuous Flow vs. Batch Process Metrics
Parameter | Batch Process | Continuous Flow |
---|---|---|
Reaction Volume (L) | 5000 | 50 (per module) |
Cycle Time (h) | 24 | 0.2 |
Catalyst Loading (wt%) | 5 | 2.5 |
Annual Output (kg) | 15,000 | 150,000 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1